![molecular formula C14H8F3N3O B1418202 7-[3-(三氟甲基)-2-吡啶基]-4-喹唑啉醇 CAS No. 573675-81-7](/img/structure/B1418202.png)
7-[3-(三氟甲基)-2-吡啶基]-4-喹唑啉醇
描述
7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol is a useful research compound. Its molecular formula is C14H8F3N3O and its molecular weight is 291.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农用化学品
TFMP 衍生物在农用化学工业中被广泛用于保护作物免受病虫害 . 氟草烟丁酯是第一个被引入农用化学市场的 TFMP 衍生物,此后,20 多种新的含有 TFMP 的农用化学品获得了 ISO 通用名称 .
制药
许多 TFMP 衍生物被用于制药行业 . 五种含有 TFMP 基团的药物产品已获得市场批准,许多候选药物目前正在进行临床试验 .
兽药
两种含有 TFMP 基团的兽药产品已获得市场批准 . 这些产品可能利用了氟原子独特的物理化学性质和吡啶基团的独特特征 .
其他化合物的合成
TFMP 衍生物,例如 2,3-二氯-5-(三氟甲基)-吡啶 (2,3,5-DCTF),被用作合成几种作物保护产品的化学中间体 .
含氟有机化学品的开发
TFMP 衍生物促进了含有氟的有机化合物的开发 . 氟和含氟基团对化合物生物活性和物理性质的影响,使氟在药物发现化学家的工具箱中占据了独特的地位 .
未来应用
作用机制
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests . They are also found in pharmaceutical and veterinary products .
Mode of Action
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may interact with its targets in a similar manner.
Biochemical Pathways
It is known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This suggests that 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may affect similar biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may have similar effects on its ADME properties and bioavailability.
Result of Action
It is known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This suggests that 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may have similar effects.
Action Environment
It is known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This suggests that environmental factors may influence the action of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol in a similar manner.
生化分析
Biochemical Properties
7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell survival and proliferation . Additionally, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol can modulate cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of action of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity. For example, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in altered signal transduction and changes in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing significant toxicity .
Metabolic Pathways
7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and fatty acid metabolism . By modulating these pathways, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol can influence the overall metabolic state of the cell, impacting energy production and utilization .
Transport and Distribution
The transport and distribution of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in specific cellular compartments . Additionally, binding proteins within the cell can sequester 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol, affecting its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within the cell can determine its specific biological effects and interactions with other biomolecules .
属性
IUPAC Name |
7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)10-2-1-5-18-12(10)8-3-4-9-11(6-8)19-7-20-13(9)21/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXRHFEOHUNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)NC=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


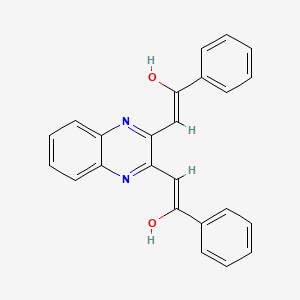
![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)
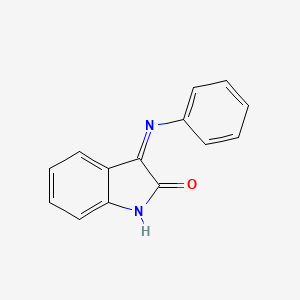
![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)
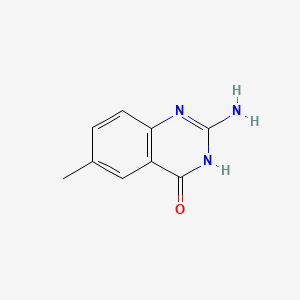

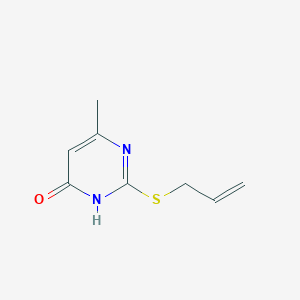
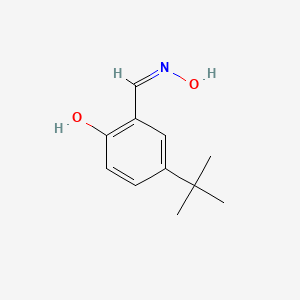
![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)
![3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid](/img/structure/B1418137.png)
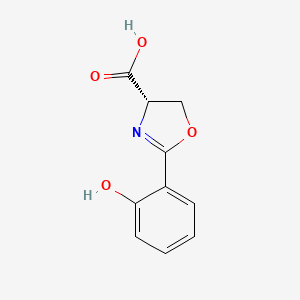
![7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)
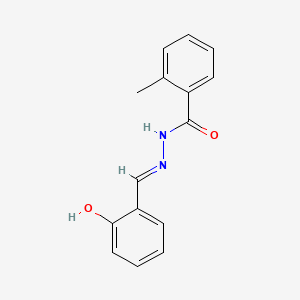
![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)
